

J-104129: A Technical Guide to its M3 Muscarinic Receptor Selectivity

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Compound of Interest

Compound Name: J-104129

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This document provides a detailed technical overview of **J-104129**, a potent and selective antagonist for the M3 muscarinic acetylcholine receptor. The information compiled herein focuses on its receptor binding profile, functional activity, and the experimental methodologies used for its characterization.

Core Compound Information

J-104129 is chemically identified as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide.^[1] It was developed as a highly selective antagonist for the M3 muscarinic receptor, with potential therapeutic applications in conditions characterized by smooth muscle hyperactivity, such as obstructive airway diseases.^[1]

Quantitative Data Summary

The selectivity of **J-104129** has been primarily characterized through its binding affinity for the M3 and M2 muscarinic receptor subtypes. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: Muscarinic Receptor Binding Affinity of J-104129

Receptor Subtype	Ki (nM)	Species	Source
M3	4.2	Human	[1][2]
M2	490	Human	[1]
M1	Data not available	-	-
M4	Data not available	-	-
M5	Data not available	-	-

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Based on the available data, **J-104129** exhibits a 120-fold selectivity for the M3 receptor over the M2 receptor.[1]

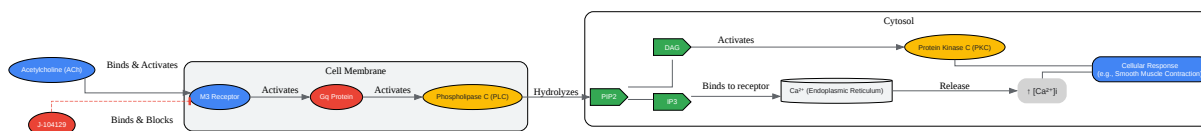
Table 2: Functional Antagonism and In Vivo Efficacy of J-104129

Assay	Parameter	Value	Species/Model	Source
Isolated Trachea Assay	KB (nM)	3.3	Rat	[1]
In Vivo Bronchoconstriction	ED50 (mg/kg, p.o.)	0.58	Rat	[1][2]

KB (Equilibrium Dissociation Constant of an Antagonist): The concentration of antagonist that requires a doubling of the agonist concentration to produce the same response. ED50 (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population.

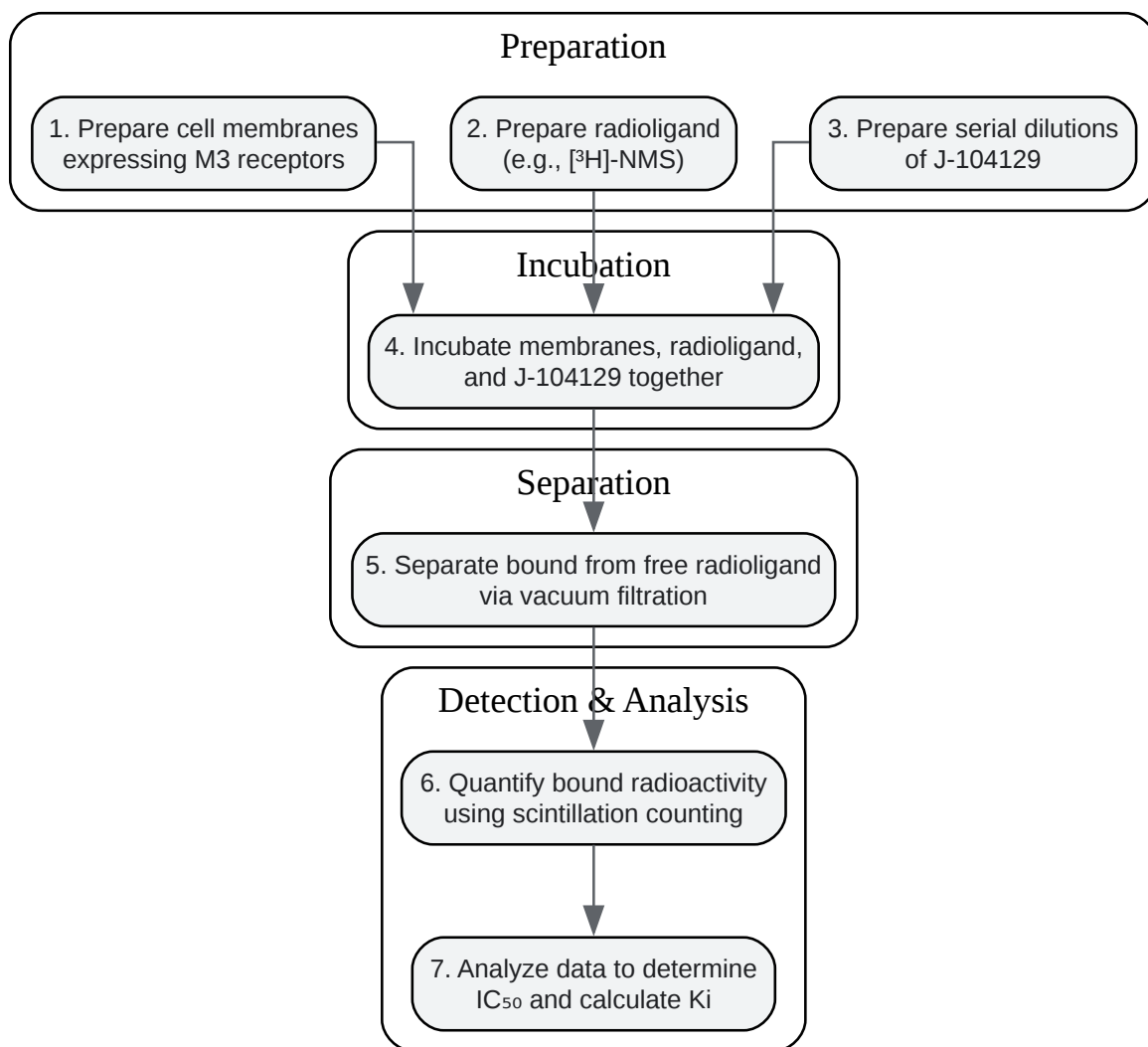
Signaling Pathways and Experimental Workflows

To understand the mechanism of action of **J-104129** and the methods used to characterize it, the following diagrams illustrate the M3 receptor signaling pathway and a typical experimental workflow for determining binding affinity.



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M3 Muscarinic Receptor Signaling Pathway.



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Workflow for a Radioligand Displacement Binding Assay.

Experimental Protocols

The characterization of **J-104129** involves several key experimental procedures. The following sections detail the generalized protocols for these assays.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (K_i) of a compound for a specific receptor.

- Objective: To measure the ability of **J-104129** to displace a known radiolabeled ligand from muscarinic receptors.
- Materials:
 - Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M2 or M3 muscarinic receptors.
 - Radioligand: Typically [^3H]-N-methylscopolamine ([^3H]-NMS), a non-selective muscarinic antagonist.
 - Test compound: **J-104129**.
 - Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., atropine).
 - Assay buffer (e.g., phosphate-buffered saline).
 - Glass fiber filters.
 - Scintillation fluid.
- Procedure:
 - Cell membranes expressing the target receptor are incubated in the assay buffer.
 - A fixed concentration of the radioligand ([^3H]-NMS) is added to the incubation mixture.
 - Varying concentrations of the unlabeled test compound (**J-104129**) are added to compete with the radioligand for binding to the receptor.
 - A parallel set of experiments is conducted in the presence of a high concentration of a non-labeled antagonist to determine non-specific binding.
 - The mixture is incubated to allow binding to reach equilibrium.
 - The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

- The filters are washed with ice-cold buffer to remove any unbound radioligand.
- The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis:
 - The specific binding is calculated by subtracting the non-specific binding from the total binding.
 - The concentration of **J-104129** that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
 - The K_i value is then calculated from the IC50 value using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assays: Calcium Mobilization

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event of M3 receptor activation.

- Objective: To determine the functional potency of **J-104129** as an M3 receptor antagonist.
- Materials:
 - CHO cells stably expressing the human M3 receptor.
 - A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
 - A muscarinic agonist (e.g., carbachol or acetylcholine).
 - Test compound: **J-104129**.
 - Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Procedure:
 - CHO-M3 cells are seeded in a multi-well plate and cultured to an appropriate confluency.

- The cells are loaded with a calcium-sensitive fluorescent dye, which enters the cells and is cleaved to its active, fluorescent form.
- The cells are then incubated with varying concentrations of **J-104129** or vehicle.
- A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to stimulate the M3 receptors.
- The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader.
- Data Analysis:
 - The ability of **J-104129** to inhibit the agonist-induced calcium response is quantified.
 - The concentration of **J-104129** that produces a 50% inhibition of the maximal agonist response (IC50) is determined.
 - This data can be used to calculate a functional measure of antagonist potency, such as the pA2 value from a Schild analysis.

Functional Assays: Inositol Phosphate Accumulation

This assay provides another measure of M3 receptor functional activity by quantifying the production of inositol phosphates, a second messenger in the Gq signaling pathway.

- Objective: To assess the antagonistic effect of **J-104129** on agonist-stimulated phosphoinositide hydrolysis.
- Materials:
 - Cells expressing the M3 receptor (e.g., CHO-M3 cells).
 - [³H]-myo-inositol for radiolabeling of cellular phosphoinositides.
 - A muscarinic agonist (e.g., carbachol).
 - Test compound: **J-104129**.

- Lithium chloride (LiCl) to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates.
- Reagents for extraction and separation of inositol phosphates (e.g., trichloroacetic acid, Dowex anion-exchange resin).
- Procedure:
 - Cells are incubated overnight with [^3H]-myo-inositol to label the cellular phosphoinositide pool.
 - The cells are pre-incubated with LiCl.
 - Varying concentrations of **J-104129** are added, followed by a fixed concentration of the muscarinic agonist.
 - The incubation is stopped, and the cells are lysed.
 - The total [^3H]-inositol phosphates are separated from the free [^3H]-myo-inositol using anion-exchange chromatography.
 - The amount of radioactivity corresponding to the accumulated inositol phosphates is quantified by scintillation counting.
- Data Analysis:
 - The inhibitory effect of **J-104129** on the agonist-induced accumulation of inositol phosphates is determined.
 - An IC₅₀ value is calculated, representing the concentration of **J-104129** that causes a 50% reduction in the agonist-stimulated response.

This technical guide provides a comprehensive overview of the M3 receptor selectivity of **J-104129** based on publicly available data. The high selectivity for the M3 over the M2 receptor subtype, demonstrated through both binding and functional assays, underscores its potential as a targeted therapeutic agent. The detailed experimental protocols offer a foundational understanding of the methodologies employed in the characterization of such compounds.

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References

- 1. J-104129, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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